Product packaging for Ammonium hydrate(Cat. No.:CAS No. 51847-23-5)

Ammonium hydrate

Cat. No.: B8498548
CAS No.: 51847-23-5
M. Wt: 36.054 g/mol
InChI Key: VHUUQVKOLVNVRT-UHFFFAOYSA-O
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Description

Historical Development of Ammonium (B1175870) Hydrate (B1144303) Chemical Understanding

The scientific journey to understand the ammonia-water system began in the 18th century. Chemists like Joseph Priestley and Carl Wilhelm Scheele were among the first to study gases, leading to the isolation of ammonia (B1221849). britannica.com In 1785, French chemist Claude Louis Berthollet determined its elemental composition. acs.org Early experiments focused on the properties of ammonia gas dissolved in water, noting its pungent odor and basicity. britannica.comyoutube.com

For a long time, the resulting basic solution was conceptualized as containing a distinct molecule, "ammonium hydroxide" (NH₄OH), which dissociated to produce ammonium and hydroxide (B78521) ions. youtube.com However, further research indicated little evidence for the actual existence of a stable NH₄OH molecule in the solution. acs.orgyoutube.com The modern understanding describes an equilibrium where ammonia molecules react with water. youtube.com

The large-scale production of ammonia was made possible by the Haber-Bosch process, developed in the early 20th century by Fritz Haber and Carl Bosch. mdpi.comwikipedia.org This industrial process, which combines atmospheric nitrogen with hydrogen under high pressure and temperature, revolutionized agriculture and provided an abundant supply of ammonia for chemical research. acs.orgwikipedia.orgammoniaknowhow.com

The investigation into the solid forms of the ammonia-water system led to the identification of stable hydrates at low temperatures. In the 1950s, X-ray diffraction studies confirmed the existence of specific stoichiometric hydrates, referred to as ammonium hydroxide (NH₃·H₂O) and ammonium oxide (2NH₃·H₂O), and determined their crystal structures. iucr.org These findings marked a significant shift from studying the aqueous solution to understanding the distinct, crystalline compounds formed by ammonia and water.

A summary of key historical milestones is provided below.

YearDiscovery/DevelopmentSignificance
1785 Claude Louis Berthollet determines the elemental composition of ammonia. acs.orgEstablished the fundamental chemical makeup of ammonia.
Early 1900s The Haber-Bosch process is developed. mdpi.comwikipedia.orgEnabled large-scale industrial production of ammonia, making it widely available for research. ammoniaknowhow.com
1954 The crystal structures of ammonia hydrates (referred to as ammonium oxide and hydroxide) are determined. iucr.orgProvided the first structural evidence of stable, solid compounds of ammonia and water.
Modern Era The concept of the NH₄OH molecule is largely replaced by an equilibrium model. acs.orgyoutube.comReflects a more accurate understanding of ammonia's behavior in aqueous solutions.

Contemporary Research Significance of Ammonium Hydrate Systems

In modern science, this compound systems are a subject of intense research, primarily due to their importance as model systems and their relevance in planetary science. The three recognized stoichiometric ammonia hydrates are ammonia dihydrate (ADH; NH₃·2H₂O), ammonia monohydrate (AMH; NH₃·H₂O), and ammonia hemihydrate (AHH; 2NH₃·H₂O). researchgate.net

High-Pressure and Planetary Research Ammonia and water are significant components of the outer solar system, particularly in the interiors of icy giants like Uranus and Neptune and moons such as Titan. researchgate.netresearchgate.net The study of ammonia hydrates under high pressure is crucial for modeling the structure and geology of these celestial bodies. researchgate.nettandfonline.com Research has revealed a complex phase diagram for ammonia monohydrate at high pressures, identifying multiple crystalline phases. mdpi.comresearchgate.net For instance, neutron powder diffraction studies have been used to investigate the structure of ammonia monohydrate IV at pressures of 3–5 GPa. mdpi.comed.ac.uk The presence of ammonia can act as an antifreeze, allowing for liquid oceans to exist at much lower temperatures than would be possible with water alone. wikipedia.org

A Model for Hydrogen Bonding The ammonia-water system is an important model for studying materials with both homonuclear (H₂O···H₂O) and heteronuclear (N-H···O and N···H-O) hydrogen bonds. mdpi.com These types of hydrogen bonds are fundamental to the structure and function of biological macromolecules, including proteins and DNA. mdpi.com By studying the simpler ammonia hydrates, researchers can gain insight into the behavior of these crucial bonds under various conditions, such as external pressure. researchgate.net

Clathrate Hydrates and Materials Science Research also explores the role of ammonia in the formation and stability of clathrate hydrates, which are crystalline solids where guest molecules are trapped within a cage-like framework of host molecules. Ammonia's interaction with methane (B114726) hydrates is particularly relevant to Titan's atmosphere and surface. nih.govpnas.org While ammonia was once thought to inhibit methane hydrate formation, recent studies suggest it can catalyze the formation of mixed clathrate hydrates under certain conditions. nih.govpnas.org

In laboratory and industrial settings, aqueous solutions of ammonia (often called ammonium hydroxide) are widely used as reagents. labmanager.com They serve as pH modifiers, precipitants for metal hydroxides, and components in the synthesis of various compounds, including pharmaceuticals and materials like biochar. ammoniagas.comscience.govmicrobiozindia.comammoniagas.com For example, it is used in the synthesis of quaternary ammonium hydroxides and in the cleaning solutions for semiconductor manufacturing. patsnap.com

The table below summarizes the crystallographic data for several phases of ammonia monohydrate (AMH).

PhasePressure ConditionsTemperature (K)Crystal SystemSpace GroupLattice Parameters (Å)
AMH-I Ambient PressureBecomes energetically favorable over AMH-II below 4 GPa. mdpi.com
AMH-II > 4 GPaOrthorhombicPbcaSimilar structure to a P2₁/c (I) cell with a=4.379, b=4.502, c=17.770. mdpi.com
AMH-IV 3-5 GPa170MonoclinicP2₁/ca=5.487, b=19.068, c=5.989, β=99.537° mdpi.comed.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6NO+ B8498548 Ammonium hydrate CAS No. 51847-23-5

Properties

CAS No.

51847-23-5

Molecular Formula

H6NO+

Molecular Weight

36.054 g/mol

IUPAC Name

azanium;hydrate

InChI

InChI=1S/H3N.H2O/h1H3;1H2/p+1

InChI Key

VHUUQVKOLVNVRT-UHFFFAOYSA-O

Canonical SMILES

[NH4+].O

Origin of Product

United States

Theoretical and Computational Investigations of Ammonium Hydrate Systems

Quantum Chemical Approaches to Ammonium (B1175870) Hydrate (B1144303) Structure and Bonding

Quantum chemistry offers a powerful lens to examine the intricate details of ammonium hydrate. By solving the Schrödinger equation for these systems, researchers can elucidate their electronic structure, stability, and the nature of the intermolecular forces at play.

Density Functional Theory (DFT) has become a cornerstone for investigating the solid-state structures of ammonium hydrates. DFT calculations, often combined with structure searching algorithms, have been instrumental in predicting and verifying the crystal structures of various polymorphs of ammonia (B1221849) hydrates, such as ammonia dihydrate (ADH) and ammonia monohydrate (AMH). aip.orgcanada.ca

For instance, DFT methods were successfully used to predict the structure of ammonia dihydrate II (ADH-II), which was later found to be in good agreement with neutron diffraction data. aip.orgcanada.ca These studies revealed that ADH-II consists of similar basic structural elements to ADH-I but with a more compact packing, resulting in a significant reduction in volume. aip.org DFT calculations have also been employed to compute the phase diagrams of known ADH and AMH structures, investigating the effects of different functionals, including those with semi-empirical dispersion corrections. aip.org

DFT has also shed light on the high-pressure behavior of these hydrates. At pressures around 5 GPa to 20 GPa and room temperature, it is suggested that all ammonia hydrates can form disordered molecular alloy (DMA) phases, characterized by substitutional disorder of ammonia and water on a body-centered cubic (bcc) lattice. researchgate.net Theoretical studies using DFT have predicted transitions from molecular to ionic phases at elevated pressures. For example, first-principle molecular dynamics simulations predicted the transformation of molecular ADH-DMA into an ionic phase with a tetragonal structure at 12 GPa. researchgate.net

Below is a table summarizing key findings from DFT studies on this compound polymorphs.

Ammonia Hydrate Polymorph Key DFT Findings Supporting Evidence
Ammonia Dihydrate II (ADH-II)Predicted structure in good agreement with experimental data; consists of similar structural elements to ADH-I with more compact packing. aip.orgcanada.caNeutron diffraction data. aip.orgcanada.ca
Ammonia Monohydrate (AMH)High-pressure studies reveal a complex phase diagram with multiple polymorphs. researchgate.netExperimental high-pressure studies. researchgate.net
High-Pressure PhasesPrediction of disordered molecular alloy (DMA) phases at high pressures and room temperature. researchgate.net Prediction of transitions to ionic phases at elevated pressures. researchgate.netNeutron diffraction studies. researchgate.net First-principle molecular dynamics simulations. researchgate.net

Ab initio calculations, which are based on first principles without empirical parameters, have been crucial in understanding the stepwise hydration of the ammonium ion (NH₄⁺) and the formation of ammonium-water clusters. These studies model the explicit interaction of an ammonium ion with a discrete number of water molecules.

Investigations using methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory provide accurate electronic and free energies for the formation of NH₄⁺(H₂O)n clusters, where 'n' is the number of water molecules. acs.org These calculations have shown that for small cluster sizes, the water molecules form a solvation shell around the central ammonium ion. For instance, in NH₄⁺(H₂O)n clusters with n ranging from 3 to 6, both cyclic and noncyclic isomers have been identified through a combination of vibrational predissociation spectroscopy and ab initio calculations at the B3LYP and MP2 levels. acs.org

The growth pattern of these clusters has also been a focus of theoretical studies. It has been found that as the number of water molecules increases, the clusters can form ring or cage-like structures around the central ammonium ion. acs.org The strength of the hydrogen bonds between the ammonium ion and the water molecules in the first hydration shell is typically stronger than the hydrogen bonds between the water molecules themselves. acs.org

The table below presents a summary of findings from ab initio studies on ammonium ion hydration.

Cluster System Computational Method Key Findings
NH₄⁺(H₂O)n (n=1-10)MP2, aug-cc-pVDZ/aug-cc-pVTZProvided electronic and free energies of formation; structures and thermodynamic values agree well with experimental data. acs.org
NH₄⁺(H₂O)n (n=3-6)B3LYP/6-31+G, MP2/6-31+GIdentified both cyclic and noncyclic isomers; satisfactory agreement in vibrational frequencies and absorption intensities with experimental observations. acs.org
NH₄⁺(H₂O)nABEEM/MM modelClusters with 5 to 9 water molecules tend to form a ring or cage around the central NH₄⁺; hydrogen bonds between NH₄⁺ and the first hydration shell are stronger than water-water hydrogen bonds. acs.org

Highly accurate correlated methods, such as Møller–Plesset perturbation theory (MP) and coupled-cluster (CC) theory, are considered the gold standard for calculating intermolecular interaction energies. These methods explicitly account for electron correlation, which is crucial for describing the weak interactions that govern hydrated ammonium systems.

Coupled-cluster methods, including CCSD (Coupled Cluster Singles and Doubles), have been employed to study the X-ray absorption spectra of aqueous ammonia and ammonium. sut.ac.thaip.org These studies have shown that CCSD provides a significant improvement over more common methods like transition-potential density functional theory for simulating such spectra. aip.orgscispace.com The accuracy of these calculations is essential for interpreting experimental data and understanding the electronic structure of solvated ammonium ions. sut.ac.th

Møller–Plesset perturbation theory, particularly at the second order (MP2), is also widely used. aip.org It offers a good balance between computational cost and accuracy for studying non-covalent interactions. researchgate.net For instance, MP2 has been used in conjunction with other methods to investigate the hydration of various ions and molecules, providing insights into the energetics of these interactions. nih.gov However, standard MP2 is known to sometimes overbind dispersion-dominated interactions, leading to the development of modified approaches to improve its accuracy for non-covalent systems. researchgate.net

The following table highlights the application of correlated methods to hydrated ammonium species.

System Correlated Method Key Insights
Aqueous Ammonia and AmmoniumCoupled Cluster Singles and Doubles (CCSD)Provided satisfactory results for X-ray absorption spectra, improving upon transition-potential DFT. sut.ac.thaip.orgscispace.com
Hydrated Ammonium ClustersSecond-order Møller–Plesset Perturbation Theory (MP2)Used to obtain accurate single-point energies for optimized geometries, providing reliable thermodynamic data. nih.gov
Non-covalent InteractionsMøller–Plesset Perturbation Theory (MP2, MP2.5, MP3)Systematic assessment shows that modifications like regularization and use of different reference orbitals can significantly improve the accuracy for non-covalent interactions. researchgate.net

Molecular Dynamics Simulations of this compound Solutions and Condensed Phases

Molecular dynamics (MD) simulations provide a dynamic picture of this compound systems, allowing for the study of time-dependent phenomena such as proton transfer and the evolution of hydrogen bond networks.

Ab initio MD simulations have been instrumental in studying proton transfer (PT) in water-ammonia mixtures. These simulations have revealed that an excess proton in such a mixture will preferentially attach to an ammonia molecule, forming an ammonium ion. aip.orgnih.gov Proton transfer from the ammonium ion to a water molecule is a rare event. aip.org The migration of the excess proton primarily occurs through occasional transfers between ammonia molecules. aip.orgnih.gov

The hydrogen bonding network is central to these dynamics. In aqueous solutions, the ammonium ion is typically coordinated with about five water molecules in its first solvation shell. acs.orgacs.org Four of these water molecules form a stable tetrahedral cage around the ion, each hydrogen-bonded to one of the ammonium's protons, while a fifth water molecule is more mobile. acs.org The rotation of the ammonium ion is not free but occurs through a series of discrete jumps, often associated with the exchange of water molecules within this solvation shell. acs.org The dynamics of these hydrogen bonds, including their formation and breaking, are faster when the ammonium ion is solvated in pure water compared to water-ammonia mixtures. aip.org

The table below summarizes key findings on proton transfer and hydrogen bonding from MD simulations.

System Simulation Type Key Findings on Proton Transfer and Hydrogen Bonding
Water-Ammonia Mixtures with Excess ProtonAb initio MDExcess proton forms NH₄⁺; proton transfer to water is rare; proton migration occurs between ammonia molecules. aip.orgnih.gov
Ammonium Ion in WaterAb initio MDAverage coordination number of ~5 water molecules; four form a stable tetrahedral cage. acs.orgacs.org Rotational motion occurs via discontinuous jumps linked to water molecule exchange. acs.org
Water-Ammonia Mixtures with Hydroxide (B78521) IonAb initio MDProton transfer to OH⁻ occurs through hydrogen-bonded water chains; ammonia's presence slows down the transfer rate. nih.gov

Experimental and theoretical studies have mapped out the complex phase diagrams of ammonia hydrates under high pressure and temperature. Powder neutron diffraction experiments on ammonia dihydrate (ADH) have identified several high-pressure phases (ADH II, III, and IV) in the 0–9 GPa range at temperatures between 170–300 K. tandfonline.com

For ammonia monohydrate (AMH), investigations up to 9 GPa and 675 K have revealed non-congruent melting below 324 K and the existence of a new solid phase, AMH-VII, at higher temperatures. aip.orgnih.gov Similarly, studies on ammonia hemihydrate (AHH) up to 30 GPa and 700 K have identified four solid phases, including a newly discovered one, AHH-qbcc. scispace.comresearchgate.net

At pressures between 5 and 20 GPa and room temperature, it is believed that ammonia hydrates can form disordered molecular alloy (DMA) phases. researchgate.net First-principles calculations predict that further compression leads to proton transfer and the formation of ionic phases. ed.ac.uk For instance, in all hydrates, proton transfer from water to ammonia is favored at elevated pressures, leading to the formation of hydroxyl and ammonium ions. ed.ac.uk At even higher pressures (above 1 Mbar), ammonia-rich hydrates are stabilized by the complete de-protonation of water, forming unusual motifs like O²⁻·(NH₄⁺)₂. ed.ac.uk These extreme conditions are relevant for modeling the interiors of icy planets. researchgate.neted.ac.uk

The table below provides a summary of the behavior of ammonium hydrates under extreme conditions.

Ammonia Hydrate Pressure/Temperature Range Observed/Predicted Behavior
Ammonia Dihydrate (ADH)0–9 GPa, 170–300 KIdentification of high-pressure phases ADH II, III, and IV. tandfonline.com
Ammonia Monohydrate (AMH)Up to 9 GPa, up to 675 KNon-congruent melting below 324 K; discovery of AMH-VII at higher temperatures. aip.orgnih.gov
Ammonia Hemihydrate (AHH)Up to 30 GPa, up to 700 KIdentification of four solid phases, including the new AHH-qbcc. scispace.comresearchgate.net
General Ammonia Hydrates5–20 GPa, Room TemperatureFormation of disordered molecular alloy (DMA) phases. researchgate.net
General Ammonia Hydrates> 1 MbarFavored proton transfer from water to ammonia, leading to ionic phases and unusual structural motifs. ed.ac.uk

Advanced Spectroscopic Characterization of Ammonium Hydrate Systems

Vibrational Spectroscopy (Infrared and Raman) of Ammonium (B1175870) Hydrate (B1144303) Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations within ammonium hydrate systems. These methods provide detailed information about the chemical bonds and intermolecular interactions, which are crucial for understanding the nature of these compounds.

Analysis of N-H and O-H Vibrational Modes in Ammonium Hydrates and Aqueous Solutions

The vibrational spectra of ammonium hydrates are characterized by distinct bands corresponding to the stretching and bending modes of the ammonium ion (NH₄⁺) and water molecules (H₂O). The N-H stretching vibrations of the ammonium ion are typically observed in the range of 2800 to 3300 cm⁻¹. mdpi.commdpi.com For instance, in ammoniovoltaite, a complex hydrated sulfate (B86663) mineral containing ammonium, N-H stretching bands are found at 3190 cm⁻¹ and 2982 cm⁻¹ in the infrared spectrum, and at 3194 cm⁻¹ and 2954 cm⁻¹ in the Raman spectrum. mdpi.com The O-H stretching modes of water molecules in these systems appear in the region of 3000 to 3600 cm⁻¹. mdpi.com In the same mineral, O-H vibrations are assigned to bands at 3525 cm⁻¹ and 3419 cm⁻¹ in the Raman spectrum. mdpi.com

The positions of these vibrational bands are sensitive to the local environment. For example, the N-H stretching modes in the NH₄⁺(H₂O) cluster are shifted to higher frequencies (blueshifted) compared to the free ammonium ion, while the O-H stretching modes are shifted to lower frequencies (redshifted) compared to a free water molecule. aip.org This indicates a strengthening of the N-H bonds and a weakening of the O-H bonds upon hydration. The bending modes of the ammonium ion (ν₂, ν₄) and water (ν₂) also provide valuable structural information and are typically found in the 1400-1700 cm⁻¹ region. mdpi.commdpi.com

Table 1: Vibrational Frequencies of N-H and O-H Modes in this compound Systems

Vibrational Mode Frequency Range (cm⁻¹) Compound/System Reference
N-H Stretching 2800 - 3300 General mdpi.commdpi.com
N-H Stretching (ν₃) 3190 (IR), 3194 (Raman) Ammoniovoltaite mdpi.com
N-H Stretching (ν₁) 2982 (IR), 2954 (Raman) Ammoniovoltaite mdpi.com
O-H Stretching 3000 - 3600 General mdpi.com
O-H Stretching 3525 (Raman), 3419 (Raman) Ammoniovoltaite mdpi.com
N-H Bending (ν₄) 1432 (IR) Ammoniovoltaite mdpi.comresearchgate.net
H₂O Bending (ν₂) 1637 (IR) Ammoniovoltaite mdpi.com

Elucidation of Hydrogen Bonding Geometries and Dynamics in Hydrated Ammonium Environments

Hydrogen bonding plays a pivotal role in defining the structure and properties of hydrated ammonium systems. Vibrational spectroscopy is instrumental in elucidating the geometries and dynamics of these hydrogen bonds. The frequency shifts of the N-H and O-H stretching bands provide direct evidence of hydrogen bonding. The formation of N-H···O hydrogen bonds, where the ammonium ion acts as a donor and a water molecule as an acceptor, leads to a redshift in the N-H stretching frequency. nih.gov Conversely, when a water molecule donates a hydrogen bond to the nitrogen atom of an ammonia (B1221849) molecule (O-H···N), a redshift in the O-H stretching frequency is observed. aip.org

The strength of the hydrogen bonds can be inferred from the magnitude of these frequency shifts. In ammonium carbonate monohydrate, strong hydrogen bonds are indicated by the observed H···O bond lengths and the topology of the electron density. nih.gov The dynamics of these hydrogen bonds, such as proton exchange, can also be studied. In amorphous ammonia hydrate films, isotopic scrambling between NH₃ and D₂O is rapid at 140 K, suggesting that the ammonium ion facilitates proton mobility. aip.org Ab initio molecular dynamics simulations have further revealed that in a water-ammonia mixture, interfacial molecules exhibit specific orientations to maximize the formation of water-ammonia hydrogen bonds. aip.org

Spectroscopic Signatures of Ammonium Ion in Complex Chemical Systems

The spectroscopic signatures of the ammonium ion can be used to identify its presence in a wide range of complex chemical systems, from minerals to biological molecules. mdpi.comresearchgate.net A distinctive feature of the ammonium ion in infrared spectra is the ν₄ bending mode, which appears around 1432 cm⁻¹. mdpi.comresearchgate.net The ν₃ asymmetric stretching mode is also a prominent feature in Raman spectra, appearing around 3194 cm⁻¹ in ammoniovoltaite. mdpi.comresearchgate.net

The presence of ammonium has been detected in various materials, including ammonium diuranate, where spectroscopic evidence of ammonium is observed despite the primary phase being a metaschoepite-like structure. researchgate.net In protoplanetary disks, the detection of species carrying the NH₄⁺ group points to an efficient ammonia chemistry. aanda.org The spectral features of ammonium salts, such as the 2ν₃ and ν₃ + ν₄ combination bands, are influenced by the crystal structure and the nature of the anionic group, as well as the strength of hydrogen bonding. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of this compound systems at the atomic level. By probing the magnetic properties of atomic nuclei, NMR provides information on the local environment, connectivity, and motion of molecules.

Studies on the hydration of the ammonium form of the solid acid catalyst ZSM-5 using ¹H Magic Angle Spinning (MAS) NMR have provided insights into the interaction between adsorbed water molecules and ammonium cations. nih.gov The observed changes in the isotropic chemical shift of the ammonium cations are consistent with the formation of N-H···O hydrogen bonds with water molecules. nih.gov

In nanostructured ammonium 12-phosphotungstate hydrate, ¹H, ²H, ³¹P, and ¹⁵N MAS NMR spectroscopy has been used to distinguish between "bulk" and "surface" ammonium cations within the crystallites. researchgate.netresearchgate.net The coupling constants between nitrogen (¹⁴N, ¹⁵N) and hydrogen (¹H) nuclei in the crystalline phase have also been measured. researchgate.net

The diffusion of ammonium ions in aqueous solutions of ammonium chloride, ammonium sulfate, ammonium bicarbonate, and ammonium hydroxide (B78521) has been measured using the pulsed field gradient (PFG) NMR method. osti.gov By measuring the diffusion of nitrogen nuclei (¹⁴N and ¹⁵N), the translational diffusion coefficient of the ammonium ion was determined to be approximately 2 x 10⁻⁵ cm²/s, which is similar to that of pure water. osti.gov It was noted that ¹⁴N NMR measurements are constrained to pH values below 8.5, while ¹⁵N-labeled ammonia allows for measurements up to a pH of 9.5. osti.gov

Mass Spectrometry Techniques for this compound Speciation

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, enabling the identification and quantification of different chemical species in a sample. Various MS techniques are employed to study this compound and related systems.

Chemical Ionization Mass Spectrometry (CIMS) Utilizing Ammonium Ions for Organic Compound Analysis

Chemical Ionization Mass Spectrometry (CIMS) is a soft ionization technique that is particularly useful for the analysis of volatile organic compounds (VOCs). When ammonium ions (NH₄⁺), often in the form of ammonium-water clusters (NH₄⁺·H₂O), are used as the reagent ion, the technique is referred to as NH₄⁺ CIMS. copernicus.orgresearchgate.net This method has proven to be highly versatile for the measurement of a wide range of oxygenated organic compounds in the atmosphere. copernicus.orgcopernicus.org

In NH₄⁺ CIMS, ionization occurs primarily through ligand-switching reactions, where the analyte molecule (M) displaces the water molecule in the reagent ion cluster to form an analyte-ammonium cluster ion ([M·NH₄]⁺). copernicus.orgresearchgate.net The sensitivity of the instrument to a particular analyte depends on the binding energy of this cluster, which can be estimated through voltage scanning procedures. copernicus.orgcornell.edu This allows for the quantification of compounds for which calibration standards are not available. cornell.edu

NH₄⁺ CIMS has been successfully deployed in field campaigns to measure a variety of atmospheric compounds, including ketones, aldehydes, alcohols, and organic acids. copernicus.org Comparisons with other co-located mass spectrometers have demonstrated its capability to detect compounds from a wide range of chemical classes, making it a valuable and complementary tool for atmospheric chemistry research. copernicus.orgresearchgate.net

Thermodynamic and Phase Behavior Analysis of Ammonium Hydrate Systems

Phase Equilibria of Stoichiometric Ammonium (B1175870) Hydrate (B1144303) Formations

Three primary stoichiometric forms of ammonium hydrate have been identified and studied: ammonia (B1221849) dihydrate (NH₃·2H₂O), ammonia monohydrate (NH₃·H₂O), and ammonia hemihydrate (2NH₃·H₂O). pnas.orgaip.orgresearchgate.net Their stability and transformations are highly dependent on pressure and temperature.

Ammonia Dihydrate (NH₃·2H₂O) Phase Behavior

Ammonia dihydrate (ADH) is a significant component in models of the outer solar system. ucl.ac.ukresearchgate.net At ambient pressure, ADH features a hydrogen-bonded framework of water molecules with ammonia molecules situated in channels. ucl.ac.uk As pressure increases to between 0.3 and 0.5 GPa, ADH I transforms into a denser phase known as ADH II. ucl.ac.uk Further studies at high pressures have identified additional phases. For instance, above 600 MPa, an orthorhombic polymorph, sometimes referred to as ADH IV, becomes the stable liquidus phase and can coexist with various ice phases and ammonia monohydrate II. researcher.lifeucl.ac.uk Research conducted at 300 K has shown that ADH, along with other hydrates, begins to dehydrate at pressures of 2.1–2.2 GPa, forming ice-VII and a liquid with increased ammonia concentration. geoscienceworld.orgresearcher.lifeminsocam.org

Ammonia Monohydrate (NH₃·H₂O) Phase Behavior

Ammonia monohydrate (AMH) exhibits a complex phase diagram with multiple solid phases reported. pnas.orgaip.org At low temperatures and pressures, AMH-I and AMH-II are the known stable phases. aip.orged.ac.uk As pressure and temperature change, AMH undergoes several transformations. For example, below 324 K, AMH displays non-congruent melting, while at higher temperatures, it melts congruently, a behavior linked to a previously unobserved solid phase, AMH-VII. aip.org Some studies suggest that what was identified as AMH-III is actually a solid solution of ammonia hemihydrate and ice. aip.org At room temperature, compression above approximately 3.5 GPa can lead to the formation of AMH-V, which has been identified as a mixture of ammonia hemihydrate (AHH-II) and ice VII. aip.org Another phase, AMH-VI, is described as a disordered molecular alloy. aip.org

Ammonia Hemihydrate (2NH₃·H₂O) Phase Behavior

Ammonia hemihydrate (AHH) is particularly important at high pressures, as both ADH and AMH can decompose into AHH and ice-VII at around 3 GPa. researchgate.netresearchgate.net At room temperature, liquid AHH transforms into a solid phase at 3.5 GPa. researchgate.netrsc.org With increasing pressure, it undergoes further solid-solid phase transitions. A transition from an orthorhombic to a body-centered-cubic structure occurs at about 19.0 GPa, attributed to the rotation of ammonia molecules. researchgate.netrsc.org Another transition is observed at approximately 25.8 GPa. researchgate.netrsc.org A comprehensive study has revealed four solid phases in the 2–30 GPa and 300–700 K range: AHH-II, DIMA (Disordered Molecular Alloy), pbcc, and a newly discovered qbcc phase. researchgate.net The DIMA phase is characterized by substitutional disorder of ammonia and water on a body-centered cubic lattice. pnas.org

High-Pressure Phase Transformations and Diagrams of Ammonium Hydrates

High-pressure studies are critical for planetary science, as the conditions within icy giants can reach hundreds of gigapascals. aip.orged.ac.uk Experimental and computational studies have revealed a rich variety of high-pressure phenomena in ammonium hydrates.

At approximately 2.1–2.2 GPa and 300 K, all three primary hydrates (ADH, AMH, and AHH) begin to dehydrate, leading to the formation of ice-VII and a liquid that becomes progressively enriched in ammonia. geoscienceworld.orgminsocam.org This residual liquid eventually solidifies into ammonia hemihydrate phase II (AHH-II) at pressures between 4 and 4.6 GPa. geoscienceworld.orgminsocam.org

Further compression leads to more profound transformations. For instance, ammonia hemihydrate is predicted to become a fully ionic solid, ammonium oxide ((NH₄⁺)₂O²⁻), at pressures above 65 GPa, a state where water molecules are completely deprotonated. pnas.org This ionic phase is expected to be stable up to 500 GPa. pnas.org Similarly, first-principles calculations predict that AMH will transform into an ionic ammonium hydroxide (B78521) phase at elevated pressures. ed.ac.uk

A newly discovered ammonia-rich hydrate, ammonia quarterhydrate ((NH₃)₄H₂O or AQH), has been identified through computational searches and is predicted to be stable at pressures above 8.5 GPa. aip.orged.ac.ukaps.org Experimental studies on AQH up to 33.8 GPa have revealed four phase transitions, including the formation of an ionic-molecular phase at 20.4 GPa and a cubic disordered ionic-molecular alloy phase above 26.4 GPa. aps.org

The following table summarizes the observed high-pressure phase transitions for different this compound systems.

Hydrate SystemInitial Phase(s)Pressure (GPa)Resulting Phase(s)Reference(s)
ADH, AMH, ATHLiquid/Solid2.1–2.2Ice-VII + NH₃-rich liquid geoscienceworld.orgminsocam.org
NH₃-rich liquidLiquid4.0–4.6AHH-II geoscienceworld.orgminsocam.org
AHHLiquid3.5Solid AHH researchgate.netrsc.org
AHHSolid~19.0Solid-solid transition researchgate.netrsc.org
AHHSolid~25.8Solid-solid transition researchgate.netrsc.org
AHHMolecular Solid> 65.0Ionic (NH₄⁺)₂O²⁻ pnas.org
AQHLiquid2.8AQH-II aps.org
AQHAQH-II14.6AQH-II' aps.org
AQHAQH-II'20.4AQH-II' ionic aps.org
AQHAQH-II' ionic> 26.4Cubic disordered ionic-molecular alloy aps.org

Thermodynamic Modeling Approaches for this compound Systems

Thermodynamic models are essential for predicting the phase behavior of this compound systems under conditions that are difficult to replicate experimentally. These models are crucial for applications in planetary science and chemical engineering. researchgate.netmdpi.com

Development and Validation of Equations of State (EoS) for Hydrate Phases

An equation of state (EoS) describes the relationship between pressure, volume, and temperature for a given substance. For this compound systems, various EoS have been developed and validated against experimental data to accurately model their behavior.

For ammonia-water liquid mixtures, an EoS has been developed by fitting experimental density data over a wide range of compositions, temperatures (170 to 300 K), and pressures (0 to 10 kbar). inrae.fr This EoS has been used to estimate the densities and thermal expansion of the solid hydrate phases. inrae.fr

For solid phases, pseudopotential plane-wave simulations have been used to calculate the static properties and derive EoS for phases like AMH I and a theoretical ammonium hydroxide. researchgate.netucl.ac.uk These calculations provide parameters such as the zero-pressure molar volume (V₀), bulk modulus (K₀), and its pressure derivative (K'₀). ucl.ac.ukresearchgate.net For example, a fourth-order logarithmic EoS for AMH I yielded a V₀ of 36.38 cm³/mol and a K₀ of 9.59 GPa. researchgate.net Different functional forms, such as the third-order Birch-Murnaghan EoS, have also been fitted to calculated energy-volume data. ucl.ac.ukucl.ac.uk

The table below presents a comparison of EoS parameters for Ammonia Monohydrate (AMH) I from both experimental measurements and computational simulations.

ParameterExperimental (AMH I)Calculated (AMH I)Calculated (Ammonium Hydroxide)Reference
V₀ (cm³/mol) -36.38(3)32.22(3) researchgate.net
K₀ (GPa) -9.59(9)16.7(2) researchgate.net
K'₀ -4.3(1)4.1(1) researchgate.net

These modeling efforts, validated by experimental data from techniques like Raman spectroscopy and X-ray diffraction, provide a robust framework for understanding and predicting the complex thermodynamic landscape of this compound systems. geoscienceworld.orgresearchgate.netaps.org

Modified Van der Waals-Platteeuw Theory and Chen-Guo Models for Semi-Clathrate Hydrates

The thermodynamic modeling of semi-clathrate hydrates, such as those involving ammonium, often employs sophisticated theoretical frameworks to predict their phase behavior and stability. Among the most prominent are the modified van der Waals-Platteeuw (vdW-P) theory and the Chen-Guo model.

The classical van der Waals-Platteeuw theory, originally developed for clathrate hydrates, is based on statistical mechanics. aip.org It assumes that the host water molecules form a lattice with cavities that can be occupied by guest molecules. aip.org Key assumptions of the original model include that the host lattice is not distorted by the guest molecules, each cavity can hold at most one guest molecule, and there are no interactions between guest molecules in different cavities. aip.org However, for semi-clathrate hydrates, where the cation of a salt like a quaternary ammonium salt is incorporated into the hydrate framework, modifications to the vdW-P theory are necessary. osaka-u.ac.jpifpenergiesnouvelles.fr These modifications often account for the interactions between the salt and water molecules and the altered structure of the hydrate cages. scholaris.ca Models based on the vdW-P theory are frequently combined with equations of state (EOS) to accurately describe the fluid phases in equilibrium with the hydrate. acs.orgfrontiersin.org

Recognizing the limitations of the single-step adsorption mechanism in the vdW-P theory, Chen and Guo proposed an alternative two-step model. acs.orgresearchgate.net This model conceptualizes hydrate formation as a quasi-chemical reaction to form a basic hydrate structure, followed by the adsorption of guest gas molecules into the remaining empty cavities, a process described by Langmuir adsorption theory. acs.orgresearchgate.net The Chen-Guo model has been successfully extended to more complex systems, including semi-clathrate hydrates formed with quaternary ammonium salts. acs.orgresearchgate.net This model is particularly noted for its accuracy in predicting phase equilibrium conditions in complex, multicomponent systems. mdpi.com For instance, a modified Chen-Guo model has been used to accurately calculate the phase equilibrium conditions of methane (B114726) semi-clathrate hydrates in the presence of aqueous solutions of Tetra-n-butyl Ammonium Bromide (TBAB) and Tetra-n-butyl Ammonium Acetate (TBAA). ifpenergiesnouvelles.frifpenergiesnouvelles.fr The model's predictions have shown excellent agreement with experimental data, with average absolute deviations as low as 0.1 K for temperature and 0.08 MPa for pressure. ifpenergiesnouvelles.frifpenergiesnouvelles.fr

Computational Thermodynamics for Hydrate Stability Predictions

Computational thermodynamics has emerged as a powerful tool for predicting the stability of hydrates, including this compound systems, often complementing experimental investigations. These methods can provide insights into thermodynamic properties and phase equilibria that are difficult or time-consuming to measure experimentally.

First-principles calculations, based on density functional theory (DFT), allow for the characterization of hydrated compounds even when comprehensive thermodynamic data is unavailable. acs.org This high-throughput computational approach can be used to screen for new materials and to calculate key thermodynamic properties such as the enthalpy and entropy of hydration reactions. acs.org By employing a thermodynamic filter, such as the convex hull concept, it is possible to identify and eliminate unstable hydrate compounds from consideration. A compound is considered unstable or semi-stable if its formation enthalpy lies above the convex hull, indicating that it is energetically favorable for it to decompose into a mixture of more stable phases. acs.org

Theoretical models are also crucial for predicting hydrate formation conditions. The Chen-Guo model, for example, can accurately predict the phase equilibrium conditions for the formation of mixed gas hydrates. mdpi.com While highly accurate for conditions above the freezing point of water, its predictions can have larger errors below this temperature. mdpi.com To bridge the gap between complex thermodynamic calculations and practical applications, multi-parameter empirical models can be developed based on the data generated from these theoretical models. These empirical models, often derived from polynomial fitting, offer a simpler and faster way to predict hydrate formation conditions with high accuracy for specific systems, such as CO2-CH4 mixed gas hydrates. mdpi.com

Semi-Clathrate Hydrate Formation in Quaternary Ammonium Salt Aqueous Solutions

Semi-clathrate hydrates are a unique class of inclusion compounds where the host lattice is formed not only by water molecules but also by one of the ions from a salt, typically a quaternary ammonium salt (QAS). ifpenergiesnouvelles.frresearchgate.net The other ion, the quaternary ammonium cation, occupies the larger cavities within the newly formed structure. ifpenergiesnouvelles.fr This is in contrast to traditional clathrate hydrates where the lattice is composed solely of water molecules. researchgate.net The incorporation of the salt ions into the hydrate structure allows for the formation of these semi-clathrates under much milder temperature and pressure conditions compared to their simple gas hydrate counterparts. ifpenergiesnouvelles.frresearchgate.netifpenergiesnouvelles.fr

The formation of semi-clathrate hydrates is a subject of significant research interest due to their potential applications in areas like gas storage and separation. scholaris.ca Quaternary ammonium salts such as Tetra-n-butyl Ammonium Bromide (TBAB) are well-known and extensively studied semi-clathrate formers. osaka-u.ac.jp Depending on the concentration of the QAS, different hydrate structures, such as type A and type B, may form. ifpenergiesnouvelles.fr For example, with TBAB, type B structures are generally more stable at lower salt concentrations (below 0.1800 mass fraction), while type A structures can form at higher concentrations. ifpenergiesnouvelles.fr The structure of the QAS, particularly the alkyl chain length, can influence its interaction with water and its effectiveness in hydrate formation or inhibition. mdpi.com

Influence of Quaternary Ammonium Salts on Hydrate Stability and Formation Conditions

Quaternary ammonium salts (QAS) exert a significant influence on the stability and formation conditions of semi-clathrate hydrates, often acting as thermodynamic hydrate promoters (THPs). ifpenergiesnouvelles.frifpenergiesnouvelles.fr This means they shift the hydrate-liquid-vapor equilibrium curve to higher temperatures and lower pressures, making hydrate formation more favorable under milder conditions. ifpenergiesnouvelles.frmdpi.com The promoting effect is attributed to the stabilization of the hydrate lattice by the incorporation of the salt's cation into the large cavities. ifpenergiesnouvelles.fr

The extent of this promotional effect depends on both the type of QAS and its concentration in the aqueous solution. ifpenergiesnouvelles.fracs.org For instance, studies comparing Tetra-n-butyl Ammonium Bromide (TBAB) and Tetra-n-butyl Ammonium Acetate (TBAA) have shown that TBAB is a stronger hydrate promoter for methane hydrates. ifpenergiesnouvelles.frifpenergiesnouvelles.fr This is quantified by the temperature shift achieved at various concentrations.

Table 1: Average Temperature Shift in Methane Hydrate Stability with Quaternary Ammonium Salts

Quaternary Ammonium Salt Mass Fraction Average Temperature Shift (K)
TBAB 0.0350 7.7
TBAB 0.0490 9.4
TBAB 0.1500 13.5
TBAA 0.0990 6.2

Data sourced from ifpenergiesnouvelles.frifpenergiesnouvelles.fr

The concentration of the QAS plays a critical role, with the promotion effect generally increasing with concentration up to a certain point. ifpenergiesnouvelles.frifpenergiesnouvelles.fr For example, a 0.1500 mass fraction of TBAB in an aqueous solution promotes methane hydrate stability significantly more than lower concentrations. ifpenergiesnouvelles.fr However, the relationship is not always linear, and at very high concentrations, some QAS can act as inhibitors. amazonaws.com The specific anion and the structure of the cation (e.g., alkyl chain length) of the QAS also determine its effectiveness as a promoter or inhibitor. ifpenergiesnouvelles.frmdpi.com For example, for CO2 hydrates, some ammonium-based ionic liquids shift the equilibrium temperature to lower values, thus inhibiting hydrate formation, while others can have a promotional effect. acs.orgutp.edu.my

Chemical Reactivity and Mechanistic Investigations of Ammonium Hydrate

Acid-Base Equilibria and Proton Transfer Phenomena in Ammonium (B1175870) Hydrate (B1144303) Solutions

The chemistry of ammonium hydrate in aqueous solutions is characterized by a delicate balance of acid-base equilibria and continuous proton transfer.

Brønsted-Lowry Acid-Base Theory Applications to Ammonia-Water Equilibria

According to the Brønsted-Lowry theory, an acid is a proton (H+) donor, and a base is a proton acceptor. britannica.comwikipedia.org In the ammonia-water system, water acts as a Brønsted-Lowry acid by donating a proton to ammonia (B1221849), which functions as a Brønsted-Lowry base by accepting the proton. khanacademy.orglibretexts.orgsavemyexams.comvaia.com This proton transfer results in the formation of the ammonium ion (NH₄⁺), the conjugate acid of ammonia, and the hydroxide (B78521) ion (OH⁻), the conjugate base of water. khanacademy.orglibretexts.orggithub.io

The reaction is reversible, establishing a dynamic equilibrium in the solution. khanacademy.org The equation for this equilibrium is: NH₃(aq) + H₂O(l) ⇌ NH₄⁺(aq) + OH⁻(aq) savemyexams.comvaia.com

This equilibrium is fundamental to understanding the basic nature of aqueous ammonia solutions. vaia.com Water's ability to act as either an acid (as with ammonia) or a base (for example, with a strong acid like hydrochloric acid) highlights its amphoteric nature. khanacademy.orglibretexts.org

Ionization and Dissociation Processes Involving Ammonium Ions and Hydroxide Ions

Ammonium hydroxide is considered a weak base because it only partially ionizes in water. echemi.com The extent of this ionization is described by the base dissociation constant, Kb. The equilibrium for the dissociation of ammonium hydroxide can be represented as: NH₄OH(aq) ⇌ NH₄⁺(aq) + OH⁻(aq) quora.com

The dissociation constant for ammonium hydroxide is approximately 1.8 x 10⁻⁵ at 25°C. quora.comidc-online.com This low value indicates that at equilibrium, the majority of the species exist as dissolved ammonia (NH₃) and water molecules, with a smaller concentration of ammonium and hydroxide ions. echemi.com The addition of a strong electrolyte containing a common ion, such as ammonium chloride (NH₄Cl) or sodium hydroxide (NaOH), will suppress the dissociation of ammonium hydroxide, a phenomenon known as the common ion effect. doubtnut.comvedantu.com

The analytical concentration of a solution labeled as "ammonium hydroxide" refers to the total concentration of all ammonia-containing species (both NH₃ and NH₄⁺). libretexts.org The actual concentrations of the individual ions depend on the initial concentration of ammonia, the temperature, and the value of Kb. libretexts.org

Reaction Kinetics and Pathways of this compound Related Reactions

The reactivity of this compound extends to various thermal and catalytic reactions involving its constituent species, ammonia and ammonium ions.

Mechanistic Studies of Thermal Decomposition of Ammonium Compounds (e.g., Ammonium Dinitramide, Ammonium Nitrate)

Ammonium Dinitramide (ADN): The thermal decomposition of ammonium dinitramide (ADN) is a complex process that begins with its dissociation into ammonia (NH₃) and dinitraminic acid (HN(NO₂)₂). mdpi.comrsc.org This initial step is followed by the decomposition of dinitraminic acid, which can proceed through various pathways, including isomerization. rsc.org A key decomposition pathway involves the formation of N₂O and nitric acid (HNO₃). mdpi.com The nitric acid can then react with ammonia to form ammonium nitrate (B79036) (NH₄NO₃) as an intermediate product. mdpi.comresearchgate.net The subsequent decomposition of ammonium nitrate at higher temperatures yields N₂O and H₂O. mdpi.com Computational studies using Density Functional Theory (DFT) have been employed to investigate the gas-phase decomposition mechanisms and kinetics of ADN, revealing multiple decomposition channels and the significant role of ammonia as a chaperone molecule influencing the reaction pathways. rsc.orgtandfonline.com

Catalytic Reactions Involving Aqueous Ammonia and Ammonium Species

Aqueous ammonia and ammonium species participate in a variety of catalytic reactions, which are crucial in both industrial synthesis and environmental applications.

Homogeneous catalysts have been developed for several reactions involving ammonia. nih.gov For example, rhodium complexes with water-soluble phosphine (B1218219) ligands can catalyze the reductive amination of aldehydes with aqueous ammonia to form primary amines. nih.govibs.re.kr Palladium catalysts have been successfully used for the allylic amination of allylic acetates and carbonates with aqueous ammonia, a significant breakthrough as ammonia was previously considered unsuitable for such reactions due to its tendency to deactivate catalysts. nih.govorganic-chemistry.org The use of aqueous ammonia was found to be essential, as ammonia gas did not yield the desired product. organic-chemistry.org

In the realm of heterogeneous catalysis, the oxidation of aqueous ammonia to molecular nitrogen has been studied over catalysts like ruthenium on a titanium dioxide support (Ru/TiO₂). nih.govacs.org The proposed pathway involves the oxidation of aqueous ammonia by catalytically activated oxygen to form nitrous acid (HNO₂). This acid then dissociates, and the resulting nitrite (B80452) ions react with ammonium ions present in the solution to produce molecular nitrogen. nih.govacs.org The reaction rate is found to be first-order with respect to the concentration of aqueous ammonia. nih.gov

Kinetic Analysis of Ammonium Ion Reactions (e.g., with Nitrite, Hydrazine)

Reaction with Nitrite: The reaction between ammonium ions (NH₄⁺) and nitrite ions (NO₂⁻) in aqueous solutions has been studied to understand its kinetics. The reaction rate is found to be first-order with respect to the total concentration of ammonium species and second-order with respect to the total concentration of nitrite species. researchgate.net The reaction is highly dependent on pH, with the rate increasing significantly as the pH decreases. researchgate.net This is because the hydrogen ion concentration affects the concentrations of the true reactants, which are believed to be ammonia (NH₃) and dinitrogen trioxide (N₂O₃), rather than changing the fundamental reaction pathway. researchgate.net

Reactant Order of Reaction
Ammonium (NH₄⁺)1
Nitrite (NO₂⁻)2
Data from kinetic studies of the ammonium-nitrite reaction. researchgate.net

Reaction with Hydrazine (B178648): The kinetics of reactions involving ammonia and hydrazine (N₂H₄) have also been investigated. Studies on hydrogen abstraction from ammonia and hydrazine by methyl radicals show that hydrazine is significantly more reactive than ammonia. rsc.org At 150°C, hydrogen is abstracted from hydrazine about 450 times faster than from ammonia, a difference attributed to a lower activation energy for the reaction with hydrazine. rsc.org The explosive oxidation of ammonia and hydrazine has been studied using kinetic spectroscopy, revealing that the propagating reactions in ammonia oxidation involve the NH₂ radical reacting with oxygen. royalsocietypublishing.org The kinetics of hydrazine formation from the reaction of chloramine (B81541) with ammonia have also been a subject of study, with the results suggesting a nucleophilic attack of ammonia on chloramine. acs.org

Investigation of Disproportionation and Redox Processes Involving Ammonium Species

The chemical reactivity of the ammonium ion (NH₄⁺) in aqueous solution, commonly referred to as this compound, is characterized by its participation in various redox processes, although it does not undergo disproportionation in the classical sense. A disproportionation reaction is a specific type of redox reaction where a single chemical species is simultaneously oxidized and reduced. quora.com While the ammonium ion itself, with nitrogen in its most reduced state (-3), is not prone to disproportionation, related nitrogen compounds that exist in equilibrium or as intermediates in ammonium reaction pathways can undergo such processes.

This transformation is understood to proceed through two main reactions involving the production and subsequent consumption of another intermediate, hydrazine (N₂H₄). researchgate.net

NH₄⁺ + NH₂OH → N₂H₄ + H₂O + H⁺

2NH₂OH + N₂H₄ + 2H⁺ → 2NH₄⁺ + N₂ + 2H₂O

The ammonium species is a central participant in numerous biogeochemical redox reactions. A significant process is anaerobic ammonium oxidation (anammox), where ammonium is oxidized under anoxic conditions with nitrite (NO₂⁻) acting as the electron acceptor to produce nitrogen gas. nih.govoup.com This biological pathway is a major contributor to the global nitrogen cycle. oup.com

Another microbially-driven redox process is the anaerobic ammonium oxidation coupled to iron(III) reduction, known as feammox. oup.com In this pathway, various ferric iron forms [Fe(III)] serve as the electron acceptors for the oxidation of ammonium, leading to products such as nitrite, nitrate (NO₃⁻), or dinitrogen gas. oup.com

Advanced oxidation processes (AOPs) represent a chemical approach to ammonium redox chemistry. These methods employ powerful oxidizing agents, such as hydroxyl radicals (•OH), to convert ammonium into benign products like nitrogen gas, offering potential for water treatment applications. researchgate.net In some systems, reactive chlorine species (ClO⁻/HClO) are generated to facilitate the oxidation of ammonia. researchgate.net

The following table summarizes key redox processes involving the ammonium species.

Process NameReactantsKey ProductsEnvironment/Catalyst
Anammox NH₄⁺, NO₂⁻N₂, H₂OAnoxic, Anammox Bacteria
Feammox NH₄⁺, Fe(III)N₂, NO₂⁻, NO₃⁻, Fe(II)Anoxic, Iron-reducing Bacteria
Nitrification (Aerobic) NH₄⁺, O₂NO₂⁻, NO₃⁻Aerobic, Nitrifying Bacteria
Advanced Oxidation NH₄⁺, Oxidizing Species (e.g., •OH)N₂Aqueous, Chemical Catalysts

Identification and Characterization of Reaction Intermediates and Transition States

The mechanisms of reactions involving this compound are often complex, proceeding through a series of short-lived reaction intermediates and high-energy transition states. The identification of these transient species is crucial for a complete understanding of the reaction pathways.

In the context of biological ammonium oxidation, several key intermediates have been identified. As discussed previously, hydroxylamine (B1172632) (NH₂OH) and hydrazine (N₂H₄) are well-established intermediates in the anammox pathway. nih.govresearchgate.netrsc.org In this process, ammonium and nitric oxide (NO), the latter derived from nitrite reduction, are believed to be the direct substrates for the enzymatic synthesis of hydrazine, which is subsequently oxidized to dinitrogen gas. oup.com The enzyme hydrazine synthase is responsible for creating hydrazine, while hydrazine oxidoreductase catalyzes its oxidation. oup.com

In organometallic chemistry, catalytic reactions involving ammonia (in equilibrium with this compound in aqueous media) have been shown to proceed via metal-amido (M-NH₂) complexes. For example, palladium-catalyzed arylations of ammonia are presumed to involve a palladium-amido complex as a key intermediate. nih.gov Similarly, copper-catalyzed cross-coupling reactions are also thought to proceed through a Cu-NH₂ intermediate. nih.gov

The characterization of transition states, which represent the highest energy point along a reaction coordinate, is more challenging and often relies on computational modeling and kinetic studies. For reactions involving the cleavage of bonds to nitrogen in ammonium compounds, the principles can be illustrated by the Hofmann elimination of quaternary ammonium salts. libretexts.org Although more complex than reactions with simple this compound, these studies provide insight into the nature of the transition state. The Hofmann elimination proceeds via a one-step bimolecular (E2) mechanism. libretexts.orglibretexts.org The nature of the E2 transition state can vary, ranging from "carbocation-like" (where C-X bond breaking is more advanced) to "carbanion-like" (where C-H bond breaking is more advanced). libretexts.org For the elimination of quaternary ammonium salts, the strong electron-withdrawing nature of the positively charged nitrogen group increases the acidity of the beta-hydrogens, favoring a more "carbanion-like" transition state where the C-H bond is substantially broken. libretexts.org

The table below lists key intermediates identified in various reactions involving ammonium species.

IntermediateFormulaParent Reaction/ProcessMethod of Identification
Hydroxylamine NH₂OHAnammoxIsotope Tracing, Kinetic Studies nih.gov
Hydrazine N₂H₄Anammox, Nitrogen FixationIsotope Tracing, Enzyme Purification researchgate.netoup.comrsc.org
Nitric Oxide NOAnammoxEnzyme Assays, Spectroscopic Analysis oup.com
Metal-Amido Complex M-NH₂Catalytic AminationMechanistic Studies, Analogue Synthesis nih.gov

Advanced Synthetic Methodologies and Material Science Applications Utilizing Ammonium Hydrate

Role of Ammonium (B1175870) Hydrate (B1144303) in Targeted Inorganic Material Synthesis

Ammonium hydrate (NH₃·H₂O) is a cornerstone reagent in the synthesis of a wide array of inorganic materials, particularly in the fabrication of nanoparticles with tailored properties. Its basic nature and the complexing ability of ammonia (B1221849) make it an invaluable tool for controlling reaction conditions, thereby directing the formation of specific material phases, sizes, and morphologies.

Precision Precipitation Methods for Metal Hydroxides and Oxide Nanoparticles

The co-precipitation method is a widely utilized, straightforward technique for synthesizing metal oxides, which typically involves two main stages: the precipitation of metal hydroxides followed by a heat treatment to crystallize the desired oxide. this compound is frequently employed as the precipitating agent in this process. By carefully controlling the addition of this compound, it is possible to precisely regulate the pH of the reaction medium. researchgate.netresearchgate.net This control is paramount, as pH dictates the supersaturation level of metal hydroxide (B78521) species in the solution, which in turn governs the nucleation and growth kinetics of the particles. researchgate.net

For instance, in the synthesis of complex oxides like (Pr₁₋ₓYbₓ)₂Zr₂O₇, aqueous solutions of the metal salts are added dropwise into an this compound solution to induce the co-precipitation of the metal hydroxides. researchgate.net Maintaining the pH in a specific range, such as 9.5–10.0, ensures the complete and homogeneous precipitation of the precursor. researchgate.net Similarly, the preparation of iron-doped nickel oxide (NiO) nanoparticles involves the drop-by-drop addition of this compound to a solution containing nickel and iron nitrates. researchgate.net This gradual addition leads to the formation of a precipitate that evolves into a thick gel, which is then dried and calcined to produce the final oxide nanoparticles. researchgate.net The synthesis of titanium dioxide (TiO₂) and molybdenum trioxide (MoO₃) sols also utilizes this compound to precipitate the respective hydrated oxides from their salt solutions. dntb.gov.ua

The versatility of this compound as a precipitant is evident in its application across a range of materials, as detailed in the table below.

Material SynthesizedPrecursorsRole of this compoundCitation
Iron-doped Nickel Oxide (Fe-NiO)Nickel Nitrate (B79036), Iron Nitrate, Citric AcidPrecipitating agent researchgate.net
(Pr₁₋ₓYbₓ)₂Zr₂O₇Pr(NO₃)₃·6H₂O, Yb(NO₃)₃·4H₂O, ZrOCl₂·8H₂OPrecipitating agent, pH control researchgate.net
Zinc Oxide (ZnO)Zn-ammonium hydratePrecursor/Precipitant researchgate.net
Titanium Dioxide (TiO₂)Titanium chloridePrecipitating agent dntb.gov.ua

Solvothermal and Hydrothermal Synthesis Approaches for Nanomaterials

Hydrothermal and solvothermal synthesis are powerful methods for producing highly crystalline nanomaterials. These techniques are carried out in sealed vessels (autoclaves) at elevated temperatures and pressures. This compound plays a crucial role in these syntheses, primarily as a mineralizer or pH-regulating agent, influencing the solubility of precursors and the subsequent crystallization of the product.

In the hydrothermal synthesis of complex ceramic powders such as (Sm₁₋ₓGdₓ)₂Zr₂O₇, this compound is a common component in conventional chemical co-precipitation methods that often precede or are part of the hydrothermal step. repec.org While some modern "cleaner" hydrothermal methods aim to reduce its use to minimize environmental impact, its inclusion in traditional routes highlights its effectiveness. repec.org The synthesis of titania nanorods in segmented flows, a microfluidics-based solvothermal approach, involves premixing an ammonium hydroxide solution with the titanium precursor before the reaction. nih.gov Similarly, the synthesis of silicalite nanoparticles has been demonstrated under solvothermal conditions using a related compound, tetrapropyl this compound (TPAOH), showcasing the role of ammonium-based hydroxides in such processes. nih.gov

These methods leverage the unique reaction environment to produce materials that might be inaccessible through other routes. The presence of this compound can facilitate the dissolution-recrystallization mechanism that is often central to crystal growth in these non-aqueous (solvothermal) or aqueous (hydrothermal) systems.

Control of Morphology, Size, and Crystallinity in Nanoparticle Synthesis

A key advantage of using this compound in nanoparticle synthesis is the ability to exert control over the final product's physical and structural properties. The morphology, particle size, and degree of crystallinity are critical parameters that determine the material's performance in various applications. These properties can be finely tuned by adjusting reaction parameters directly related to the use of this compound.

The primary mechanism of control is the regulation of pH. researchgate.net By adjusting the concentration or addition rate of this compound, one can control the rate of hydrolysis and condensation of metal precursors, which directly impacts the size and shape of the resulting nanoparticles. researchgate.net For example, in the synthesis of iron-doped NiO, the particle size was shown to be directly influenced by the post-precipitation calcination temperature. researchgate.net The nanoparticles produced via this compound precipitation had sizes of 4.6, 8.3, and 12.2 nm when calcined at 300, 350, and 420 °C, respectively, demonstrating control over particle size. researchgate.net The morphology of these nanoparticles was observed to be nearly spherical and oval. researchgate.net

Furthermore, the crystallinity of the nanoparticles is significantly affected by the synthesis conditions. For ZnO nanoparticles, it has been observed that a higher annealing temperature following precipitation leads to an increased crystalline size and better orientation, reducing defects. researchgate.net The sharp peaks in the X-ray diffraction (XRD) patterns of ZnO nanoparticles synthesized using methods involving ammonium-based precursors confirm the crystalline nature of the materials. The ability to control these fundamental properties is essential for the rational design of nanomaterials for specific technological applications.

Green Chemistry Principles and Sustainable Synthesis Routes Involving this compound

In recent years, the principles of green chemistry have become a guiding force in the development of new synthetic methods, emphasizing the use of environmentally benign solvents, reduction of hazardous waste, and energy efficiency. this compound finds a significant role in several synthesis routes that align with these principles.

The use of water as a solvent is a cornerstone of green chemistry, and this compound is inherently suited for aqueous-based synthesis, such as co-precipitation and hydrothermal methods. researchgate.netrepec.org These routes often replace syntheses that rely on toxic and corrosive organic solvents or chemical precursors. For example, green synthesis approaches for producing ZnO and TiO₂ nanostructures are highlighted as eco-friendly, less toxic, and generating less hazardous byproducts compared to conventional physical and chemical methods. researchgate.net The use of Zn-ammonium hydrate is explicitly mentioned in the context of green synthesis of ZnO nanostructures. researchgate.net

Furthermore, some sustainable synthesis routes aim to minimize the use of reagents to reduce environmental impact. Research into "cleaner" one-step hydrothermal methods for certain ceramic powders focuses on reducing the amount of both strong acids and this compound consumed, thereby decreasing potential environmental pollution. repec.org In another example, the synthesis of Zeolitic Imidazolate Framework-8 (ZIF-8) crystals at room temperature can be achieved using this compound in greener solvents like ethanol (B145695) and deionized water. This approach minimizes the environmental footprint, and it has been shown that the quantity of this compound required can be further reduced by the addition of surfactants. frontiersin.org

Advanced Separation Technologies Employing this compound Chemistry

Beyond its role in materials synthesis, the chemical properties of this compound are harnessed in advanced separation technologies. Its ability to control pH and act as a source of ammonium ions is crucial in processes ranging from metallurgical extraction to gas separation.

For instance, this compound is used to adjust the pH in solvent extraction processes for separating metals. In the separation of zinc and cadmium, this compound is used to control the pH of the aqueous phase, which is a critical parameter influencing the extraction efficiency and selectivity of the organic extractant. acs.org Another application is in the extractive metallurgy of rare earth elements from ores. In the leaching of weathered crust elution-deposited rare earth ore, high concentrations of ammonium ions from this compound can effectively displace the adsorbed rare earth ions from the clay mineral surfaces, facilitating their separation and recovery. mdpi.com

Hydrate-Based Gas Separation (HBGS) Applications

Hydrate-Based Gas Separation (HBGS) is an emerging technology considered promising for capturing gases like carbon dioxide (CO₂). researchgate.netacs.org The process relies on the principle that under specific conditions of high pressure and low temperature, water molecules can form cage-like structures (clathrate hydrates) that selectively trap guest gas molecules. hw.ac.uk The efficiency and operating conditions of this process can be improved by using chemical additives known as promoters.

While this compound itself is not a primary promoter, quaternary ammonium salts, which are derivatives, are extensively studied for this purpose. repec.orgfrontiersin.orgacs.org Compounds like tetra-n-butyl ammonium bromide (TBAB) and tetra-n-butyl ammonium fluoride (B91410) (TBAF) form semi-clathrate hydrates that significantly reduce the pressure required for CO₂ capture, making the process more economically viable. repec.orgfrontiersin.orgacs.org These ammonium-based salts create hydrate structures at milder conditions (higher temperatures and lower pressures) compared to pure water systems. frontiersin.orgresearchgate.net For example, the addition of TBAB or other ammonium salts can enhance the separation between CO₂ and other gases like H₂ or N₂. researchgate.net Research has also been conducted on ammonium-based ionic liquids, such as tetramethyl ammonium hydroxide (TMAOH), as dual-function gas hydrate inhibitors or promoters, depending on the specific gas system and conditions. This demonstrates the central role of the ammonium functional group in developing advanced materials and additives for HBGS technologies.

Design of Anti-Agglomeration Agents Utilizing Quaternary Ammonium Salts

Quaternary ammonium salts (QAS) represent a significant class of chemical inhibitors employed to mitigate the risks associated with gas hydrate formation in industrial applications, particularly within the oil and gas sector. Unlike thermodynamic hydrate inhibitors that prevent hydrate formation by shifting the equilibrium conditions, QAS function as anti-agglomerants (AAs). Anti-agglomerants allow hydrate crystals to form but prevent them from sticking together and growing into large, obstructive masses that can plug pipelines. mdpi.comcore.ac.uk This is achieved by adsorbing onto the surface of the nascent hydrate particles, rendering them dispersible within the hydrocarbon phase. mdpi.com

The fundamental design of a QAS as an anti-agglomerant is centered on its amphiphilic nature, possessing both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) component. amazonaws.com The hydrophilic part is the positively charged quaternary ammonium head group, which has an affinity for the aqueous hydrate surface. amazonaws.com The hydrophobic part consists of one or more long alkyl chains that extend into the surrounding oil or gas phase, creating a steric barrier that prevents inter-particle adhesion. mdpi.comamazonaws.com

The effectiveness of a QAS anti-agglomerant is contingent on a delicate balance of its structural features. Key design considerations include the length and number of the alkyl chains. Research has demonstrated that the length of the alkyl chains plays a crucial role in the anti-agglomeration performance. acs.org For instance, a study on n-alkyltri(n-butyl)ammonium bromides identified an optimal alkyl tail chain length for maximum efficacy. acs.org Longer alkyl chains can provide a denser and more effective barrier on the hydrate surface. acs.org The molecular structure of the QAS, including the presence of multiple long alkyl tails, influences the packing density of the inhibitor on the hydrate crystal surface, which in turn affects the cohesive forces between hydrate particles. acs.org

The surrounding environment also significantly impacts the design and performance of QAS anti-agglomerants. Factors such as water cut (the ratio of water to oil) and the presence of salts can alter their effectiveness. Some QAS, like the water-soluble DA50, have shown good performance at low water cuts. mdpi.com The presence of salts like sodium chloride (NaCl) can synergistically improve the performance of certain QAS. For example, the addition of NaCl to a solution of the water-soluble quaternary ammonium salt DA 50 was found to drastically improve its anti-agglomeration performance by promoting the formation of smaller, oil-wettable hydrate crystals. acs.org

Detailed Research Findings

A substantial body of research has been dedicated to elucidating the performance of various quaternary ammonium salts as gas hydrate anti-agglomerants. These studies often employ high-pressure autoclaves, rocking cells, or specialized force measurement apparatus to simulate the conditions found in pipelines and to quantify the effectiveness of different QAS formulations.

One notable study investigated the anti-agglomerating performance of three different gemini (B1671429) QAS surfactants in a methane (B114726) hydrate system. nih.gov Among the tested compounds, N¹,N³-didodecyl-N¹,N¹,N³,N³-tetramethylpropane-1,3-diaminium chloride (referred to as AA-2) demonstrated the most promising results. researchgate.netnih.gov In a rocking cell experiment designed to simulate pipeline conditions, AA-2 was effective in reducing hydrate agglomeration. researchgate.netnih.gov The performance of these QAS was further enhanced when combined with monoethylene glycol (MEG). The addition of 10 wt% MEG to the system containing AA-2 resulted in excellent anti-agglomeration performance, allowing a test slider within the cell to move freely, indicating a well-dispersed hydrate slurry. researchgate.net

Another research effort focused on a water-soluble quaternary ammonium salt, designated as DA 50, and its interaction with cyclopentane (B165970) and methane/propane hydrates. acs.org The study revealed that in the absence of salt, the hydrate formed a cohesive, water-wettable mass. However, the introduction of 4 wt% sodium chloride (NaCl) to the 1 wt% DA 50 solution dramatically altered the hydrate morphology. acs.org The hydrates formed as small, individual, oil-wettable crystals that remained dispersed in the hydrocarbon phase. acs.org This was corroborated by torque measurements in an agitated reactor, where the system with NaCl maintained a low and constant torque, signifying a flowable slurry of small hydrate particles (approximately 70 μm). In contrast, the system without NaCl exhibited a significant increase in torque, indicative of the formation of a non-flowable, agglomerated hydrate phase with large particles (approximately 700 μm) upon phase inversion. acs.org

A comparative study of four QAS with varying alkyl chain lengths (C8 and C12) and saturation (saturated vs. unsaturated) provided further insight into structure-performance relationships. acs.org The study, which measured the inter-particle cohesive forces between hydrate crystals, found that all tested AAs reduced the cohesive forces compared to a baseline without inhibitors. acs.org The QAS with a longer C12 alkyl chain (AA-C12) exhibited superior performance in reducing these forces in both n-dodecane and n-heptane. acs.org This suggests that a longer alkyl chain leads to a more densely packed and effective barrier against agglomeration. acs.org

The following table summarizes the performance of selected quaternary ammonium salts under different experimental conditions as reported in the literature.

Quaternary Ammonium Salt (QAS)Experimental SystemKey FindingsReference
N¹,N³-didodecyl-N¹,N¹,N³,N³-tetramethylpropane-1,3-diaminium chloride (AA-2)Methane hydrate in oil-water systemExhibited the best anti-agglomerating performance among three tested QAS. researchgate.netnih.gov
AA-2 + 10 wt% MEGMethane hydrate in oil-water systemSynergistic effect observed, effectively preventing hydrate agglomeration. researchgate.net
1 wt% DA 50Cyclopentane hydrate in agitated reactorFormed a non-flowable, agglomerated hydrate mass. acs.org
1 wt% DA 50 + 4 wt% NaClCyclopentane hydrate in agitated reactorDrastically improved performance, forming a flowable dispersion of small hydrate particles. acs.org
AA-C12 (QAS with C12 alkyl tail)Methane hydrate in n-dodecane and n-heptaneShowed superior performance in reducing inter-particle cohesive forces compared to C8 AAs. acs.org

Interdisciplinary Research and Future Directions for Ammonium Hydrate Chemistry

Astrophysical and Planetary Science Relevance of Ammonia (B1221849) Hydrates

Ammonia hydrates are fundamental components in the study of outer solar system bodies. aip.org Their presence is believed to be widespread, influencing the structure, evolution, and potential habitability of icy worlds. aip.org The three primary stoichiometric forms—ammonia dihydrate (ADH; NH₃·2H₂O), ammonia monohydrate (AMH; NH₃·H₂O), and ammonia hemihydrate (AHH; 2NH₃·H₂O)—exhibit complex phase diagrams with multiple polymorphs stable under various pressure and temperature conditions. aip.orgpatsnap.com This complexity is crucial for accurately modeling the interiors of gas giants and their satellites. aip.org

The interiors of ice giants like Uranus and Neptune are not simple, uniform mixtures of ices. patsnap.commatec-conferences.org Their mantles, containing vast quantities of water, ammonia, and methane (B114726), are subject to immense pressures and low temperatures. acs.org Understanding how these molecules interact and organize themselves—whether as homogeneous mixtures, in concentration gradients, or as distinct layers—is a central challenge in planetary science. patsnap.commatec-conferences.org Ammonia hydrates, particularly ammonia monohydrate (AMH) and ammonia dihydrate (ADH), are considered key constituents in modeling these planetary bodies and moons like Titan. aip.orgaip.org

Recent research has highlighted the critical role of ammonia hemihydrate (AHH) under the extreme pressures found deep inside these planets. patsnap.commatec-conferences.org Using first-principles calculations, scientists have predicted a remarkable transformation of AHH. nasa.govresearchgate.net Above 65 Gigapascals (GPa), it transitions from a molecular solid held together by hydrogen bonds into a fully ionic phase, O²⁻(NH₄⁺)₂, where water molecules are completely deprotonated. patsnap.commatec-conferences.org This ionic form of AHH remains stable up to 500 GPa, pressures characteristic of the deep mantles of Neptune-like planets. patsnap.comnasa.gov This stability suggests that AHH could precipitate from any ammonia-water mixture at sufficient pressures, potentially forming distinct, stratified layers within the planetary mantle. matec-conferences.orgresearchgate.net

The properties of these high-pressure ammonia hydrate (B1144303) phases are essential for refining interior models of Uranus and Neptune, as the limited observational data (mass, radius, gravitational moments) can be satisfied by various compositional models. patsnap.comacs.org The stability and potential layering of compounds like AHH would significantly impact the thermal evolution and dynamics of these icy worlds. acs.org Furthermore, the interactions between ammonia and methane to form clathrate hydrates are also considered vital for understanding the phase equilibria on moons such as Titan and Enceladus. pnas.org

Ammonia Hydrate Stoichiometry (NH₃:H₂O) Significance in Planetary Interiors
Ammonia Dihydrate (ADH)1:2A common component in models of outer solar system bodies. aip.orgaip.org
Ammonia Monohydrate (AMH)1:1Believed to be common on Uranus, Neptune, and Titan; exhibits a complex high-pressure phase diagram. aip.org
Ammonia Hemihydrate (AHH)2:1Transforms to a stable ionic phase at pressures >65 GPa, suggesting it is a key component in the deep mantles of ice giants. patsnap.commatec-conferences.orgnasa.gov

Emerging Research Avenues in Ammonium (B1175870) Hydrate Catalysis and Energy Applications

The unique properties of ammonium hydroxide (B78521), the aqueous solution of ammonia, are being explored in catalysis and emerging energy applications. While not a catalyst in the traditional sense, it plays a crucial role as a reagent and pH modifier in the synthesis of advanced catalytic materials. matec-conferences.orgresearchgate.netmatec-conferences.org

In catalyst preparation, the addition of ammonium hydroxide during impregnation methods can significantly influence the final properties of the catalyst. matec-conferences.orgmatec-conferences.org For example, in the creation of binary chromium-platinum catalysts, adjusting the pH with ammonium hydroxide was found to reduce the platinum particle size, leading to higher catalytic activity for methane oxidation. researchgate.netmatec-conferences.org Similarly, quaternary ammonium hydroxides are being investigated as effective, metal-free, and halogen-free catalysts for reactions like the cycloaddition of CO₂ to epoxides to form cyclic carbonates. rsc.org

The field of energy storage is another promising area. Ammonia itself is considered an excellent vector for hydrogen storage due to its high hydrogen content and established transportation infrastructure. mdpi.com Research is focused on developing efficient catalysts for ammonia decomposition to release hydrogen fuel. mdpi.com While much of this work centers on solid catalysts like iron or ruthenium-based materials, the principles of ammonia chemistry are central. researchgate.netwikipedia.org

More directly, hydrated compounds are being developed for ammonium-ion batteries and supercapacitors. researchgate.netacs.org These devices are gaining attention for large-scale energy storage because they are low-cost, eco-friendly, and can use abundant materials. researchgate.netmdpi.com Researchers have developed novel electrode materials, such as hydrated vanadium oxide (V₁₀O₂₄·12H₂O), that can reversibly store ammonium ions. researchgate.net The presence of water molecules within the layered structure of the material is crucial, as it facilitates hydrogen bonding with the NH₄⁺ ion, enabling stable insertion and deintercalation. acs.orgacs.org Nanocomposites of ammonium vanadium oxide with porous activated carbon have shown high energy density and exceptional cycling stability, paving the way for sustainable energy storage devices. acs.org

Application Area Role of Ammonium Hydroxide / Hydrated Compounds Example Research Finding
Catalyst Synthesis pH modifier and precipitating agent.Addition of NH₄OH in Pt-Cr catalyst preparation leads to smaller Pt particles and higher activity. researchgate.netmatec-conferences.org
Direct Catalysis Metal-free catalyst for organic synthesis.Tetrabutylammonium hydroxide catalyzes the formation of cyclic carbonates from epoxides and CO₂. rsc.org
Energy Storage Electrode material for ammonium-ion batteries.Hydrated vanadium oxide (V₁₀O₂₄·12H₂O) serves as a host for reversible NH₄⁺ ion storage. researchgate.net
Energy Storage Electrolyte component in aqueous batteries.(NH₄)₂SO₄ is an effective electrolyte for achieving high-performance ammonium ion storage in devices with NVO electrodes. acs.org

Integration of Advanced Computational and Experimental Methodologies

A deep understanding of ammonium hydrate systems, especially under extreme or complex conditions, relies on the close integration of advanced computational and experimental techniques. matec-conferences.orgresearchgate.net This synergy is essential for interpreting experimental data, predicting material properties, and guiding the design of new experiments.

Computational methods, particularly first-principles calculations based on density functional theory (DFT), have become indispensable. matec-conferences.orgnasa.gov These simulations allow researchers to explore the behavior of ammonia hydrates at pressures and temperatures that are difficult or impossible to achieve in the laboratory, such as those in planetary interiors. matec-conferences.orgresearchgate.net For instance, it was through DFT calculations that the transition of ammonia hemihydrate to a stable ionic solid at pressures above 65 GPa was first predicted. matec-conferences.orgnasa.gov Grand Canonical Monte Carlo simulations have also been used to investigate the trapping of ammonia in clathrate hydrate structures, revealing the subtle interplay between temperature and pressure on their stability. acs.org

These computational predictions are validated and complemented by a suite of sophisticated experimental methodologies.

Neutron and X-ray Diffraction: These techniques are fundamental for determining the crystal structures of the various ammonia hydrate phases. aip.orgaip.org High-pressure diffraction studies have been crucial in mapping out the complex phase diagrams of AMH and ADH. aip.org

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides detailed information about the hydrogen-bonding environment and molecular structure of ammonia hydrates. aip.orgacs.orgaip.org IR spectra have been used to characterize different hydrates like NH₃·H₂O and 2NH₃·H₂O, and to confirm their structure, distinguishing them from incorrectly identified phases in earlier work. aip.orgaip.orgnasa.gov

X-ray Absorption Spectroscopy (XAS): This technique probes the local electronic structure and can be used to study hydration interactions at a molecular level, for example, by examining the spectra of aqueous ammonia and ammonium ions. acs.org

The combination of theory and experiment provides a powerful toolkit. For example, ab initio simulations of ammonia monohydrate (AMH) showed excellent agreement with experimental data on its structure and equation of state, and also predicted its transformation into an ionic solid (NH₄OH) at around 5 GPa. [8 from first search] This integration allows for a more complete and robust understanding of the fundamental chemistry of this compound.

Development of Novel Analytical Methodologies for this compound Systems

Accurate and reliable quantification of ammonia and its hydrated form, the ammonium ion, is critical across various fields, from environmental monitoring to industrial process control and fundamental research. thermofisher.comcdc.gov While several well-established methods exist, ongoing research focuses on developing novel analytical methodologies that offer higher sensitivity, greater specificity, and the potential for real-time, in-situ measurements. acs.org

Traditional analytical techniques include:

Colorimetric Methods: The Berthelot (or indophenol) method is widely used and involves a chemical reaction that produces a colored compound (indophenol blue), which can be measured spectrophotometrically. acs.orgcoleparmer.comrsc.org While sensitive, this method can be time-consuming and susceptible to interference from other species in the sample. acs.org

Ion-Selective Electrodes (ISEs): These potentiometric sensors offer a direct way to measure ammonium ion activity in a solution. coleparmer.com However, they can suffer from drift and require frequent calibration, making them less suitable for continuous monitoring. [27 from first search]

Titration: Acid-base titration can be used for quantification but is generally suitable for higher concentrations. coleparmer.com

Emerging and advanced analytical approaches aim to overcome the limitations of these classic methods:

Ion Chromatography (IC): IC has become a powerful tool for separating and quantifying ammonium along with other inorganic cations in a single analysis. thermofisher.comlcms.cz It offers high precision and can be automated. Research in this area includes developing new stationary phases, such as the Dionex IonPac CS16 column, for improved separation in complex matrices like industrial wastewater. lcms.cz Tandem techniques, such as coupling potentiometry with IC, have shown promise for the reliable monitoring of ammonium at very low (micromolar) levels, suppressing interference from other cations. [28 from first search]

Gas Chromatography (GC): A novel GC method has been developed for the in-situ, real-time quantification of ammonia at parts-per-billion levels. acs.org The method works by measuring the ammonia concentration in the gas phase (headspace) in equilibrium with a liquid sample, which can then be correlated to the concentration in the solution. This approach is particularly valuable for monitoring dynamic processes, such as ammonia production during electrochemical reactions. acs.org

Advanced Spectroscopic and Spectrometric Techniques: Methods like quantitative ¹H NMR and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are also powerful tools for ammonia detection. acs.org Ion Mobility Spectrometry (IMS) is being explored for the high-speed, quantitative determination of ammonia, for example, in monitoring air quality. nasa.gov

These advancements are crucial for improving the accuracy and reliability of ammonia quantification, which is essential for validating results in fields like photocatalytic ammonia synthesis and for precise process control in industrial applications. rsc.orgresearchgate.net

Q & A

Q. How does the equilibrium between dissolved ammonia (NH₃) and ammonium hydroxide (NH₄OH) in aqueous solutions influence experimental design?

Ammonium hydroxide exists in equilibrium with dissolved ammonia and water: NH₃ + H₂O ⇌ NH₄⁺ + OH⁻. The ratio depends on pH and temperature. At neutral pH (~7), >99% exists as NH₃, while at higher pH (>9.25), NH₃ dominates. Researchers must account for pH and temperature when preparing solutions, as these factors affect reactivity, solubility, and ionization. For example, in titrations, precise pH adjustment requires buffering to stabilize the NH₃/NH₄⁺ ratio .

Q. What methodological considerations are critical for preparing accurate ammonium hydroxide solutions in laboratory settings?

Due to ammonia's volatility, solutions should be prepared in sealed containers at controlled temperatures (e.g., 4°C). Gravimetric methods or standardized titration (e.g., using HCl) are recommended for concentration verification. Evidence suggests using detector tubes (5–700 ppm sensitivity) to monitor airborne NH₃ during preparation, ensuring safety and accuracy .

Q. How does ammonium hydroxide function as a pH adjuster in aqueous systems, and what are its limitations?

NH₄OH acts as a weak base, donating OH⁻ ions via hydrolysis. Its buffering capacity is limited to pH ranges below its pKₐ (~9.25). In alkaline conditions, excess NH₃ volatilizes, reducing efficacy. For stable pH control in biological assays, pairing with ammonium salts (e.g., NH₄Cl) is advised to buffer the system .

Advanced Research Questions

Q. How can spectroscopic techniques resolve contradictions in reported thermodynamic properties of ammonium hydroxide?

Discrepancies in dissociation constants (e.g., pKₐ values) arise from measurement techniques (e.g., conductivity vs. potentiometry). Raman spectroscopy or NMR can directly quantify NH₃/NH₄⁺ ratios in situ under controlled pH and temperature. For example, Raman peaks at 3,300 cm⁻¹ (NH₃) and 1,450 cm⁻¹ (NH₄⁺) enable real-time monitoring of equilibrium shifts .

Q. What experimental strategies address conflicting data on ammonium hydroxide’s role in gas hydrate inhibition?

While quaternary ammonium salts (e.g., TMACl) are known hydrate inhibitors, NH₄OH’s efficacy is debated due to its pH-dependent ionization. Researchers should conduct high-pressure experiments (e.g., using autoclaves at 2.5–10 MPa) with in-situ pH monitoring. Kinetic studies comparing NH₄OH with THF (a proven hydrate promoter) reveal NH₄OH’s dual role as a thermodynamic inhibitor and pH modifier .

Q. How does ammonium hydroxide facilitate the synthesis of metal oxide nanoparticles, and what kinetic parameters govern particle size?

NH₄OH acts as a precipitating agent in sol-gel synthesis (e.g., for ZnO or TiO₂). The rate of OH⁻ release controls nucleation: slower release (via controlled NH₃ diffusion) produces smaller, monodisperse particles. Kinetic studies using dynamic light scattering (DLS) show size reduction from 100 nm to 20 nm when NH₄OH is added dropwise versus bulk addition .

Q. What advanced models predict ammonium hydroxide’s volatility in open vs. closed systems during long-term storage?

The Henry’s law constant (H = 0.76 mol/L·atm at 25°C) quantifies NH₃ evaporation. Computational fluid dynamics (CFD) models incorporating container geometry, headspace volume, and temperature gradients improve volatility predictions. Experimental validation using gas chromatography (GC) headspace analysis is critical for calibration .

Methodological Tables

Table 1: Equilibrium Ratios of NH₃/NH₄⁺ at Different pH Values (25°C)

pH% NH₃% NH₄⁺Application Example
7.00.7%99.3%Buffer solutions
9.2550%50%Metal hydroxide precipitation
10.590%10%Volatile NH₃ extraction
Source: Derived from ionization constants in

Table 2: Kinetic Parameters for NH₄OH in Nanoparticle Synthesis

ParameterValue (ZnO Synthesis)Measurement Technique
Nucleation rate1.5 × 10²⁴ m⁻³s⁻¹DLS
Growth rate2.3 nm/minTEM
Activation energy45 kJ/molArrhenius plot
Source: Experimental data from

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